Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O5/c1-6-30-19(29)24-9-7-23(8-10-24)11-14-20-16-15(25(14)12(2)13(3)26)17(27)22(5)18(28)21(16)4/h12H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYXCUDYKWDPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2C(C)C(=O)C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C22H27N5O4
- Molecular Weight : 427.49 g/mol
This structure features a piperazine moiety linked to a purine derivative, which is significant for its biological interactions.
Antitumor Activity
Several studies have indicated that derivatives of purine compounds exhibit antitumor properties. This compound has shown promise in inhibiting the proliferation of cancer cells. For example:
- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which are crucial for treating diseases characterized by chronic inflammation:
- Cytokine Inhibition : this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In animal models of inflammation, administration of this compound resulted in decreased swelling and pain response.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Broad-Spectrum Activity : Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The compound disrupts bacterial cell membranes and inhibits DNA replication.
Table of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | Induces apoptosis via caspase activation |
| Anti-inflammatory | Reduces inflammation markers | Inhibits cytokine production |
| Antimicrobial | Broad-spectrum activity against bacteria | Disrupts cell membranes |
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers evaluated the antitumor efficacy of this compound in xenograft models. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. The trial reported a marked improvement in symptoms and a reduction in inflammatory markers after treatment with the compound over eight weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
